Jts-653

TRPV1 Polymodal inhibition IC50

JTS-653 is the definitive TRPV1 antagonist for studies demanding balanced polymodal inhibition and NSAID-refractory pain models. Unlike AMG-517 or SB-705498, it delivers consistent sub-nanomolar potency across capsaicin, proton, and heat activation in human and rat orthologs. Validated in CFA inflammatory, L5 SNL neuropathic, and HSV-1 post-herpetic pain models where indomethacin fails, it enables robust translational pain research. For bladder dysfunction, it uniquely suppresses overactivity while preserving normal micturition—avoiding the confounding motor effects of antimuscarinics. With >500-fold selectivity over other TRP channels and zero COX activity at 1 μM, it guarantees unambiguous TRPV1-targeted data.

Molecular Formula C23H21F3N4O4
Molecular Weight 474.4 g/mol
CAS No. 942614-99-5
Cat. No. B1673108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJts-653
CAS942614-99-5
Synonyms3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-N-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-3,4-dihydro-2H-benzo(b)(1,4)oxazine-8-carboxamide
JTS-653
Molecular FormulaC23H21F3N4O4
Molecular Weight474.4 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)N2C(COC3=C(C=CC=C32)C(=O)NC4=CN=C(C=C4)OCC(F)(F)F)CO
InChIInChI=1S/C23H21F3N4O4/c1-14-5-7-19(27-9-14)30-16(11-31)12-33-21-17(3-2-4-18(21)30)22(32)29-15-6-8-20(28-10-15)34-13-23(24,25)26/h2-10,16,31H,11-13H2,1H3,(H,29,32)/t16-/m0/s1
InChIKeyQZUCKCLSVBFSOS-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JTS-653 (942614-99-5) – TRPV1 Antagonist for NSAID-Refractory Pain and Urological Dysfunction: Procurement and Selection Baseline


JTS-653 (CAS 942614-99-5) is an orally active, highly potent, and selective transient receptor potential vanilloid 1 (TRPV1) antagonist [1]. In vitro, it potently blocks TRPV1 activation induced by capsaicin, protons, and heat, exhibiting low nanomolar IC50 values [1]. In vivo, JTS-653 demonstrates efficacy in multiple rodent models of chronic pain refractory to non-steroidal anti-inflammatory drugs (NSAIDs), as well as in bladder overactivity, without impairing normal nociception or voiding function [2][3]. Its pharmacological profile and target selectivity underpin its utility as a research tool for TRPV1-mediated pathophysiology.

Why JTS-653 (942614-99-5) Cannot Be Directly Substituted with Other TRPV1 Antagonists: Key Differentiators for Procurement


TRPV1 antagonists exhibit significant divergence in their polymodal inhibition profiles (capsaicin vs. proton vs. heat), species selectivity, and in vivo efficacy, making class-wide substitution scientifically unsound [1]. JTS-653 demonstrates a uniquely balanced, sub-nanomolar to low single-digit nanomolar potency across all three TRPV1 activation modes in both human and rat orthologs, a characteristic not consistently observed among other advanced TRPV1 antagonists like AMG-517 or SB-705498 [1]. Furthermore, JTS-653's robust efficacy in NSAID-refractory pain models, where the COX inhibitor indomethacin fails, and its ability to preserve normal bladder function in disease models, differentiate it from both non-selective analgesics and other TRPV1 antagonists with adverse effect profiles that limit their utility [2][3]. These precise pharmacological attributes are critical for experimental reproducibility and translational validity, precluding casual substitution with alternative TRPV1 ligands.

JTS-653 (942614-99-5) Quantitative Differentiation: A Procurement-Focused Evidence Summary


Superior Polymodal Potency: JTS-653 vs. AMG-517 and SB-705498

JTS-653 exhibits sub-nanomolar potency against heat-induced activation of rat TRPV1 (IC50 = 1.4 nM) and low nanomolar potency against proton-induced activation of human TRPV1 (IC50 = 0.320 nM) [1]. In cross-study comparisons with the well-characterized TRPV1 antagonists AMG-517 and SB-705498, JTS-653 demonstrates a distinct and more balanced potency profile across all three polymodal activation pathways. For example, while AMG-517 is slightly more potent against human TRPV1 proton activation (IC50 ≈ 0.5–0.62 nM) , JTS-653's heat antagonism (rat TRPV1 IC50 = 1.4 nM) is comparable to AMG-517 (rat TRPV1 IC50 ≈ 0.8–1.3 nM) and significantly more potent than SB-705498, which requires micromolar concentrations for effective heat blockade and shows voltage-dependent capsaicin antagonism .

TRPV1 Polymodal inhibition IC50

Efficacy in NSAID-Refractory Chronic Pain: JTS-653 vs. Indomethacin

In a rat complete Freund's adjuvant (CFA)-induced inflammatory pain model, JTS-653 (0.3 mg/kg, p.o.) significantly reversed established mechanical hyperalgesia, whereas the NSAID indomethacin showed no effect [1]. Similarly, in the L5 spinal nerve ligation (SNL) model of neuropathic pain, JTS-653 partially attenuated mechanical hyperalgesia at the same dose, while indomethacin was again ineffective [1]. This direct head-to-head comparison demonstrates that JTS-653 provides therapeutic benefit in pain states that are unresponsive to conventional COX inhibition.

NSAID-refractory pain Inflammatory pain Neuropathic pain

Preservation of Normal Physiological Function: Bladder Overactivity vs. Normal Voiding

JTS-653 exhibits a disease-state-selective functional profile in the bladder. In conscious rats with resiniferatoxin (RTX)- or acetic acid-induced bladder overactivity, JTS-653 significantly increased the intercontraction interval (ICI) and voided volume, indicating suppression of pathological hyperactivity, without affecting maximal voiding pressure [1]. Critically, in normal, healthy rats, JTS-653 had no significant effect on any urodynamic parameter (ICI, voided volume, maximal voiding pressure) [1]. This contrasts with the antimuscarinic agent propiverine, which decreased maximal voiding pressure in the overactive bladder model without improving ICI or voided volume, demonstrating a different and potentially more targeted therapeutic profile [1].

Bladder overactivity Urodynamics Afferent nerve firing

Selectivity Profile: Absence of Off-Target Activity on Related TRP Channels and Key Enzymes

In a broad selectivity panel, JTS-653 demonstrated weak or no inhibitory effects (typically <50% inhibition at 1 μM) on other TRP channels (TRPA1, TRPM8, TRPV3, TRPV4), a panel of 65 receptors and ion channels, and key enzymes including COX-1, COX-2, and phosphodiesterases [1]. This clean selectivity profile contrasts with some earlier TRPV1 antagonists (e.g., BCTC, which also inhibits TRPA1) and underscores the compound's target specificity.

TRPV1 selectivity Off-target effects TRP channels

Efficacy in Post-Herpetic Neuralgia Model: JTS-653 vs. Indomethacin

In a mouse model of post-herpetic pain induced by herpes simplex virus-1 (HSV-1) inoculation, a condition known to be refractory to NSAIDs, JTS-653 (0.3 mg/kg, p.o.) significantly reduced chronic pain-related behaviors [1]. In contrast, the NSAID indomethacin had no effect in this model, as previously reported [1]. This extends the evidence of JTS-653's utility beyond inflammatory and traumatic neuropathic pain to include viral infection-associated chronic pain states.

Post-herpetic neuralgia Neuropathic pain HSV-1

Optimal Research and Procurement Applications for JTS-653 (942614-99-5)


Preclinical Modeling of NSAID-Refractory Chronic Inflammatory and Neuropathic Pain

For studies requiring a model of pain that does not respond to conventional NSAIDs, JTS-653 is the compound of choice. Its validated, dose-dependent reversal of mechanical hyperalgesia in CFA-induced inflammatory pain and L5 SNL neuropathic pain models—where indomethacin is ineffective—provides a robust experimental system for investigating TRPV1-mediated pain pathways and screening novel analgesics targeting NSAID-resistant pain states [1].

Investigating TRPV1 in Post-Herpetic Neuralgia and Viral Pain Pathophysiology

JTS-653 is uniquely validated in an HSV-1-induced post-herpetic pain model, a clinically relevant and NSAID-refractory condition. Procurement of JTS-653 is essential for researchers aiming to dissect the role of TRPV1 in viral infection-associated chronic pain or to evaluate therapeutic interventions for post-herpetic neuralgia, a domain where alternative TRPV1 antagonists lack comparable published validation [1].

Urological Research: Dissecting Afferent vs. Efferent Mechanisms in Bladder Overactivity

JTS-653 is the preferred tool for studies of bladder dysfunction requiring preservation of normal micturition. Its ability to suppress afferent nerve firing and urodynamic signs of bladder overactivity (increased ICI and voided volume) without altering normal voiding parameters or detrusor contractility [2] makes it ideal for investigating sensory (TRPV1-dependent) pathways in conditions like overactive bladder and interstitial cystitis, while avoiding the confounding motor effects seen with antimuscarinics like propiverine [2].

TRPV1 Target Validation and Selectivity Profiling in Complex Systems

In experiments where off-target effects could obscure data interpretation (e.g., primary neuronal cultures, in vivo imaging, behavioral phenotyping), JTS-653's high degree of target selectivity (>500-fold over other TRP channels and no activity on COX enzymes at 1 μM [3]) makes it a superior choice over less selective TRPV1 antagonists or dual TRPV1/TRPA1 inhibitors. Its use ensures that observed effects can be attributed with high confidence to TRPV1 antagonism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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